molecular formula C13H21NO3S B5590964 2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido

2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido

Cat. No.: B5590964
M. Wt: 271.38 g/mol
InChI Key: HTLJJDFGOWUEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxyl group, and a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetramethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with an appropriate hydroxyl-containing reagent to introduce the hydroxyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-methyl-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido
  • 2-hydroxy-3-phenyl-3-(2,3,5,6-tetramethylphenyl)-2’,4’,6’-trimethylpropiophenone

Uniqueness

2-hydroxy-S-(2,3,5,6-tetramethylphenyl)propane-1-sulfonamido is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-8-6-9(2)12(5)13(11(8)4)18(16,17)14-7-10(3)15/h6,10,14-15H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLJJDFGOWUEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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